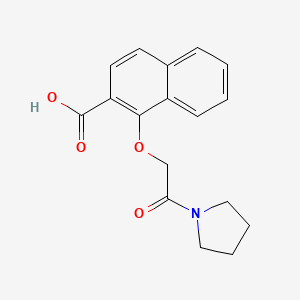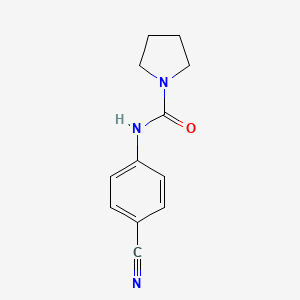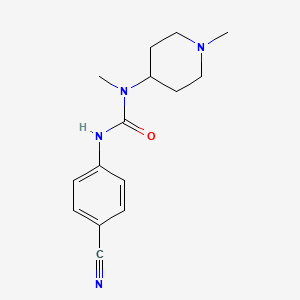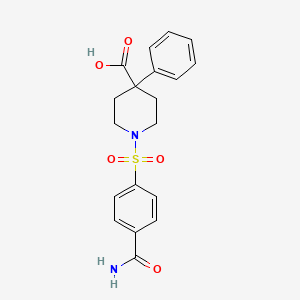![molecular formula C17H18N4O B7502840 imidazol-1-yl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7502840.png)
imidazol-1-yl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazol-1-yl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone, also known as JNJ-42165279, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. This chemical compound is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme, which is involved in the regulation of inflammatory and immune responses.
作用機序
Imidazol-1-yl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone works by inhibiting the PDE4 enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, which leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. This results in a reduction of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β). It also increases the production of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β). In addition, it has been found to inhibit the activation of immune cells such as T cells and macrophages.
実験室実験の利点と制限
One of the advantages of imidazol-1-yl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone is its high selectivity for PDE4, which reduces the risk of off-target effects. It also has a good pharmacokinetic profile, with a long half-life and good oral bioavailability. However, one of the limitations of this compound is its low solubility, which can make it difficult to formulate for in vivo studies.
将来の方向性
There are several future directions for the research and development of imidazol-1-yl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone. One direction is to investigate its potential in the treatment of neurological disorders such as Alzheimer's disease and depression. Another direction is to explore its effects on other inflammatory diseases such as inflammatory bowel disease and multiple sclerosis. Additionally, further studies could be conducted to optimize its pharmacokinetic properties and improve its solubility for in vivo studies.
合成法
The synthesis of imidazol-1-yl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone involves the reaction of 1-(4-(1H-indol-3-yl)piperidin-1-yl)ethanone with imidazole in the presence of a catalyst. This reaction leads to the formation of this compound as a white solid with a high purity.
科学的研究の応用
Imidazol-1-yl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of inflammatory diseases such as psoriasis, rheumatoid arthritis, and chronic obstructive pulmonary disease. Additionally, it has been found to have potential in the treatment of neurological disorders such as Alzheimer's disease and depression.
特性
IUPAC Name |
imidazol-1-yl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(21-10-7-18-12-21)20-8-5-13(6-9-20)15-11-19-16-4-2-1-3-14(15)16/h1-4,7,10-13,19H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMFMDNDXMEAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CNC3=CC=CC=C32)C(=O)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7502757.png)
![N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7502772.png)
![2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7502786.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7502788.png)
![3-[[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7502792.png)


![1-[[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7502820.png)


![3-[[1-(3-Acetylphenyl)sulfonylpiperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B7502848.png)
![N,N,7-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7502850.png)

![3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7502856.png)
